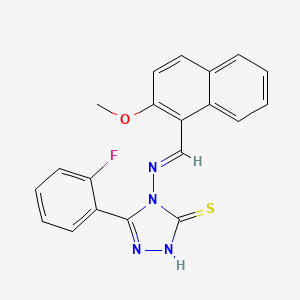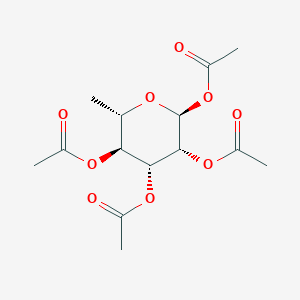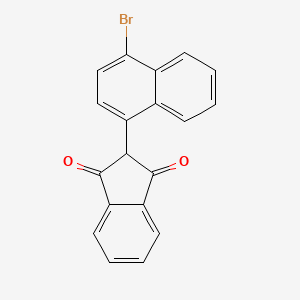
3-(2-Fluorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-4-(((2-methoxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione: FMTT , is a heterocyclic compound with a complex structure. Let’s break it down:
3-(2-Fluorophenyl): This part of the molecule contains a fluorine-substituted phenyl ring.
4-(((2-methoxynaphthalen-1-yl)methylene)amino): Here, we have a naphthalene-based moiety with a methoxy group (CH₃O) attached to it, forming an imine linkage (C=N) with the triazole ring.
1H-1,2,4-triazole-5(4H)-thione: The central core is a 1,2,4-triazole ring with a thione (sulfur) group at position 5.
Métodos De Preparación
The synthesis of FMTT involves several steps, including condensation reactions and cyclizations. While I don’t have specific industrial production methods, researchers have explored various synthetic routes. For instance, one approach involves the reaction of 2-fluorobenzaldehyde with 2-methoxynaphthalen-1-amine to form the imine intermediate. Subsequent cyclization with thiosemicarbazide yields FMTT.
Análisis De Reacciones Químicas
FMTT can participate in diverse chemical reactions:
Oxidation: It may undergo oxidation at the sulfur atom to form sulfoxides or sulfones.
Reduction: Reduction of the imine group could lead to secondary amines.
Substitution: The fluorine atom can be substituted with other groups. Common reagents include thionyl chloride, hydrazine, and various metal catalysts.
Aplicaciones Científicas De Investigación
Researchers have explored FMTT’s applications:
Medicine: FMTT exhibits potential as an antimicrobial agent due to its triazole and thione moieties.
Chemistry: It serves as a building block for designing novel compounds.
Industry: FMTT derivatives may find use in materials science or agrochemicals.
Mecanismo De Acción
FMTT’s mechanism likely involves interactions with biological targets. It could inhibit enzymes or interfere with cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While FMTT is unique, similar compounds include other triazoles and thiones. Notable examples are 1,2,4-triazole and thiosemicarbazide .
Propiedades
Número CAS |
677304-15-3 |
|---|---|
Fórmula molecular |
C20H15FN4OS |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-4-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H15FN4OS/c1-26-18-11-10-13-6-2-3-7-14(13)16(18)12-22-25-19(23-24-20(25)27)15-8-4-5-9-17(15)21/h2-12H,1H3,(H,24,27)/b22-12+ |
Clave InChI |
IEXOWAUEILJTKD-WSDLNYQXSA-N |
SMILES isomérico |
COC1=C(C2=CC=CC=C2C=C1)/C=N/N3C(=NNC3=S)C4=CC=CC=C4F |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C=NN3C(=NNC3=S)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Thiazol-2-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B12007088.png)
![(5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007095.png)

![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)

![N-[(E)-(2-ethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12007138.png)
![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
![[1,3]Thiazolo[5,4-F]quinolin-2-amine](/img/structure/B12007151.png)

![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)
![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)
